molecular formula C14H19NO3 B2511520 N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide CAS No. 109859-10-1

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide

Cat. No.: B2511520
CAS No.: 109859-10-1
M. Wt: 249.31
InChI Key: MQZMQRPCNLHVND-ZIAGYGMSSA-N
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Description

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide (CAS: 153088-05-2) is a chiral acetamide derivative with a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . The compound features a cyclohexanol moiety in the (1R,2R)-stereochemical configuration, linked via an ether bond to a para-substituted phenyl group, which is further functionalized with an acetamide group. It is synthesized as a pharmaceutical intermediate, typically with a purity of ≥95%, and is commercially available through specialized suppliers such as Hairui Chem .

Properties

IUPAC Name

N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(16)15-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17/h6-9,13-14,17H,2-5H2,1H3,(H,15,16)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZMQRPCNLHVND-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Dihydroxylation

The (1R,2R)-2-hydroxycyclohexanol intermediate is synthesized via Sharpless asymmetric dihydroxylation of cyclohexene derivatives. Using AD-mix-β (containing (DHQD)2PHAL ligand), cis-dihydroxylation proceeds with >90% enantiomeric excess (ee). Alternative routes include enzymatic resolution of racemic trans-cyclohexane-1,2-diol using lipases, though yields are lower (60–70%).

Crystallization-Induced Resolution

Racemic trans-cyclohexane-1,2-diol is resolved using chiral carboxylic acids (e.g., L-tartaric acid) to form diastereomeric salts. Recrystallization from ethanol/water mixtures yields the (1R,2R)-enantiomer with 98% purity.

Etherification of 4-Aminophenol

Mitsunobu Reaction

The Mitsunobu reaction is the most reliable method for forming the ether bond between 4-aminophenol and (1R,2R)-2-hydroxycyclohexanol. Key conditions:

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.2 eq), triphenylphosphine (1.2 eq)
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature
  • Yield : 85–92%

Mechanism : The reaction proceeds via oxidation-reduction between DEAD and PPh3, generating a phosphorane intermediate that facilitates SN2 displacement.

Williamson Ether Synthesis

For scale-up, the Williamson method is employed using a pre-activated cyclohexanol derivative:

  • Mesylation : (1R,2R)-2-Hydroxycyclohexanol is treated with methanesulfonyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (3 eq).
  • Displacement : The mesylate reacts with 4-aminophenol (1 eq) in dimethylformamide (DMF) at 80°C for 12 h.
  • Yield : 75–80%.

Acetylation of the Aromatic Amine

The intermediate 4-[(1R,2R)-2-hydroxycyclohexyl]oxyaniline is acetylated under mild conditions:

  • Reagent : Acetic anhydride (1.5 eq)
  • Base : Pyridine (2 eq) as catalyst and acid scavenger
  • Solvent : Dichloromethane, 0°C to room temperature
  • Reaction Time : 4 h
  • Yield : 95–98%

Enantiomeric Purification

Despite enantiomerically pure starting materials, downstream racemization may occur. Chiral stationary phase (CSP) chromatography is used for final purification:

  • Column : Chiralpak AS-V (20 µm)
  • Eluent : Methanol/acetonitrile (60:40 v/v)
  • Flow Rate : 1 mL/min
  • Retention : (1R,2R)-enantiomer elutes at 12.7 min; (1S,2S)-enantiomer at 14.3 min.

Crystallization and Polymorph Control

The final compound is crystallized to ensure polymorphic uniformity:

  • Solvent : Ethanol/water (90:10 v/v)
  • Procedure :
    • Dissolve crude product in hot ethanol (70°C).
    • Add deionized water dropwise until cloud point.
    • Cool to 0°C at 1°C/min.
    • Filter and dry under vacuum (40°C, 24 h).
  • Polymorph I Characteristics :
    • Melting Point : 139–140°C
    • XRD Peaks (2θ) : 8.5°, 14.1°, 17.2°, 19.0°, 20.5°
    • IR (ATR) : 3074 cm⁻¹ (N-H), 2920 cm⁻¹ (C-H), 1601 cm⁻¹ (C=O)

Analytical Characterization

Table 1: Spectroscopic Data for N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide

Technique Data
1H NMR (400 MHz, DMSO-d6) δ 1.40–1.60 (m, 4H, cyclohexyl), 2.01 (s, 3H, CH3CO), 3.45–3.55 (m, 1H, CHOH), 4.70 (d, J = 4 Hz, 1H, OH), 6.85 (d, J = 8 Hz, 2H, ArH), 7.45 (d, J = 8 Hz, 2H, ArH), 10.15 (s, 1H, NH)
13C NMR (100 MHz, DMSO-d6) δ 23.1 (CH3CO), 24.8, 29.5, 32.7 (cyclohexyl), 69.4 (OCH), 74.2 (CHOH), 115.2, 128.4 (ArC), 168.9 (C=O)
HRMS (ESI+) m/z calc. for C14H19NO3 [M+H]+: 249.1365; found: 249.1368

Scale-Up Considerations

Industrial synthesis requires optimization for cost and safety:

  • Solvent Recovery : Methanol/acetonitrile eluent from chiral chromatography is distilled and reused, reducing waste.
  • Catalyst Recycling : Triphenylphosphine oxide (Mitsunobu byproduct) is recovered via aqueous extraction and reconverted to PPh3.
  • Process Analytical Technology (PAT) : In-line IR monitors acetylation completion, minimizing reaction time.

Chemical Reactions Analysis

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups such as halides or alkyl groups using reagents like thionyl chloride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it valuable in studying molecular interactions and biological pathways.

    Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the phenyl ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are essential for its therapeutic potential .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chlorophenoxy vs. Cyanophenoxy Groups: ISRIB-A13 and ISRIB-A14 () share structural similarities with the target compound but differ in their aromatic substituents. The target compound’s unsubstituted phenoxy group may favor solubility but reduce receptor affinity relative to halogenated analogs.
  • Sulfonamide and Antimicrobial Activity : Thiamphenicol () incorporates dichloro and methylsulfonyl groups, enabling antimicrobial action via ribosomal inhibition. In contrast, the target compound lacks these electronegative groups, suggesting divergent biological targets .

Stereochemical Influences

  • The (1R,2R)-stereochemistry of the target compound distinguishes it from its (1S,2S)-isomer (CAS: 190848-36-3), which is separately marketed for research purposes . Stereospecificity is critical in drug design; for example, the (1R,2R)-configuration may optimize hydrogen-bonding interactions in enzymatic binding pockets.

Crystallinity and Stability

  • The crystal structure of N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide () reveals intermolecular O–H⋯O hydrogen bonds along the a-axis, enhancing stability . The target compound’s cyclohexanol group may similarly facilitate crystalline packing, though experimental data are needed.

Key Research Findings

eIF2B Modulation: ISRIB analogs () demonstrate that chlorophenoxy/cyanophenoxy substitutions tune antagonistic activity against eIF2B, a regulator of cellular stress responses .

Commercial Availability : The (1R,2R)- and (1S,2S)-isomers of cyclohexyl acetamides are marketed by Daicel and Kanto Reagents, underscoring their utility in asymmetric synthesis .

Antimicrobial vs. Intermediary Roles : Unlike thiamphenicol, the target compound lacks inherent antimicrobial motifs, positioning it as a scaffold for further functionalization rather than a direct therapeutic agent .

Biological Activity

N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide, also known as a hydroxycyclohexyl derivative, is a compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H19NO3. Its structure includes a hydroxycyclohexyl group linked to a phenyl ring via an ether bond and an acetamide group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxycyclohexyl moiety facilitates binding to proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies have shown that derivatives can significantly inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Properties

Compounds structurally related to this compound have demonstrated antimicrobial activity against various bacterial strains. For example, a study compared the efficacy of synthesized compounds against standard antibiotics like isoniazid and ciprofloxacin, revealing comparable or superior activity against mycobacterial and fungal strains .

Case Studies

  • Inhibition of Inflammatory Mediators :
    • Study : HHMP (a related compound) was evaluated for its effect on LPS-induced inflammation in RAW 264.7 cells.
    • Findings : HHMP significantly reduced NO and PGE2 production in a dose-dependent manner. It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • Study : A series of related compounds were screened against various pathogens.
    • Findings : The compounds showed promising results with activity levels comparable to established antibiotics, suggesting that this compound could be explored further for antimicrobial applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-Hydroxyphenyl)acetamideHydroxy group on phenylModerate anti-inflammatory properties
N-(4-Methoxyphenyl)acetamideMethoxy group instead of hydroxyDifferent reactivity and lower bioactivity
This compoundHydroxycyclohexyl ether linkagePotentially high anti-inflammatory and antimicrobial activity

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